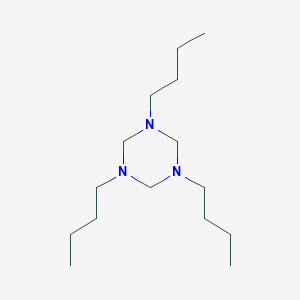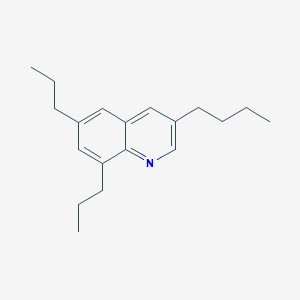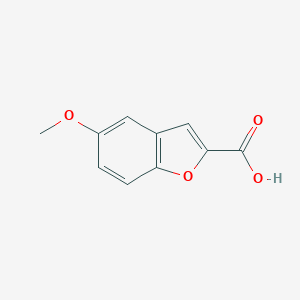
Silver decanoate
Descripción general
Descripción
Silver decanoate is a chemical compound with the formula C10H19AgO2. It is a silver salt of decanoic acid, also known as capric acid. This compound is known for its antimicrobial properties and is used in various applications, including medical and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silver decanoate can be synthesized through the reaction of silver nitrate with decanoic acid. The reaction typically involves dissolving silver nitrate in water and then adding decanoic acid dissolved in an organic solvent such as ethanol. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions: Silver decanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide and decanoic acid.
Reduction: It can be reduced to metallic silver and decanoic acid.
Substitution: this compound can participate in substitution reactions where the silver ion is replaced by another metal ion.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Reactions with other metal salts, such as copper sulfate, can lead to the formation of copper decanoate and silver sulfate.
Major Products Formed:
Oxidation: Silver oxide and decanoic acid.
Reduction: Metallic silver and decanoic acid.
Substitution: Copper decanoate and silver sulfate.
Aplicaciones Científicas De Investigación
Silver decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silver nanoparticles, which have applications in catalysis and sensing.
Biology: this compound’s antimicrobial properties make it useful in biological studies, particularly in the development of antibacterial agents.
Medicine: It is explored for its potential in wound dressings and coatings for medical devices to prevent infections.
Industry: this compound is used in the production of conductive inks and coatings for electronic devices.
Mecanismo De Acción
The antimicrobial action of silver decanoate is primarily due to the release of silver ions, which interact with bacterial cell membranes and proteins. Silver ions can disrupt the cell membrane, leading to cell lysis and death. They also bind to bacterial enzymes and DNA, inhibiting their function and replication. The decanoate part of the molecule helps in the solubility and stability of the compound, enhancing its effectiveness.
Comparación Con Compuestos Similares
Silver neodecanoate: Similar to silver decanoate but with a different alkyl chain structure.
Silver acetate: Another silver carboxylate with different solubility and reactivity properties.
Silver nitrate: A widely used silver compound with strong oxidizing properties.
Uniqueness of this compound: this compound is unique due to its balance of antimicrobial activity and stability. The decanoate ion provides a hydrophobic tail that enhances the compound’s interaction with lipid membranes, making it more effective in disrupting bacterial cells compared to other silver salts.
By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
IUPAC Name |
silver;decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2.Ag/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZSSBDNMBMYFL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)[O-].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19AgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611488 | |
| Record name | Silver(1+) decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13126-67-5 | |
| Record name | Silver(1+) decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
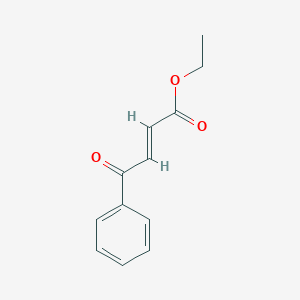
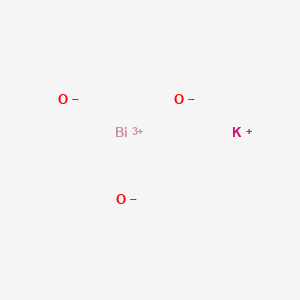
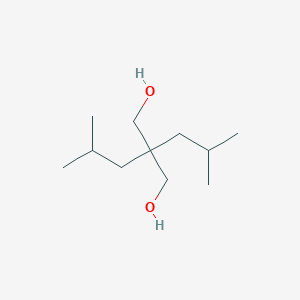
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)





